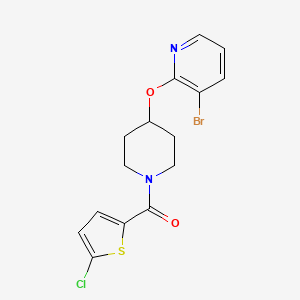
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone represents a class of organic molecules known for its complex structure and potential applications in various scientific fields. This compound includes a piperidine ring, a chlorothiophene ring, and a bromopyridine moiety, each contributing unique properties to the overall molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually begins with commercially available compounds such as 3-bromopyridine, piperidine, and 5-chlorothiophene-2-carboxylic acid.
Reagents and Catalysts: : Commonly used reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide), and catalysts such as palladium-based catalysts for cross-coupling reactions.
Steps
Step 1: : Activation of 5-chlorothiophene-2-carboxylic acid, typically using EDCI and a base like N,N-diisopropylethylamine.
Step 2: : Coupling of the activated carboxylic acid with piperidine, forming an amide bond under mild heating conditions.
Step 3: : A cross-coupling reaction between the resulting intermediate and 3-bromopyridine, facilitated by palladium catalysts and a base, under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, large-scale production follows similar steps but employs continuous flow chemistry to enhance yield and purity. Automation and high-throughput reactors improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: : Reduction reactions might target the carbonyl group, converting it to alcohol derivatives.
Substitution: : The bromine atom in the pyridine ring and chlorine atom in the thiophene ring can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid (m-CPBA) is often used for sulfoxide formation.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical for reducing carbonyl groups.
Nucleophiles: : Sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitutions.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Alcohol Derivatives: : From reduction reactions.
Substituted Derivatives: : From nucleophilic substitution, depending on the specific nucleophile used.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis for creating more complex molecules.
Acts as a ligand in coordination chemistry for catalysis studies.
Biology
Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine
Explored in medicinal chemistry for developing new therapeutic agents, possibly targeting specific receptors or enzymes.
Industry
Employed in the development of advanced materials due to its structural rigidity and electronic properties.
Mécanisme D'action
The specific effects of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone are determined by its interaction with molecular targets such as enzymes or receptors.
Molecular Targets and Pathways Involved
The piperidine ring may interact with neurotransmitter receptors.
The bromopyridine and chlorothiophene moieties might facilitate binding to specific enzyme active sites, inhibiting their function.
Comparaison Avec Des Composés Similaires
Unique Features
Structural Complexity: : The combination of piperidine, bromopyridine, and chlorothiophene is rare.
Reactivity: : Unique positions of bromine and chlorine atoms allow for diverse chemical modifications.
Similar Compounds
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone: : Similar but with a fluorophenyl group instead of chlorothiophene.
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromothiophen-2-yl)methanone: : Similar structure with bromothiophene replacing chlorothiophene.
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-chlorothiophen-2-yl)methanone: : Variation in the position of the chlorine atom on the thiophene ring.
Propriétés
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2S/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWNMVACMIAWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2934497.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2934498.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934499.png)
![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2934503.png)
![4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2934506.png)
![N'-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2934507.png)

![3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2934509.png)
![2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2934510.png)

![Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2934513.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one](/img/structure/B2934516.png)

